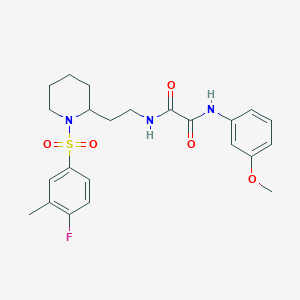

![molecular formula C19H19NO3S2 B2384486 N-(2-{[2,2'-联噻吩]-5-基}-2-羟乙基)-4-乙氧基苯甲酰胺 CAS No. 2097900-80-4](/img/structure/B2384486.png)

N-(2-{[2,2'-联噻吩]-5-基}-2-羟乙基)-4-乙氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

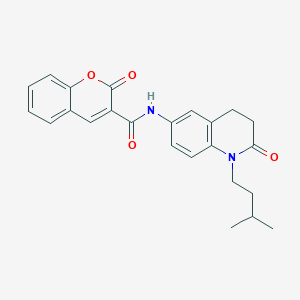

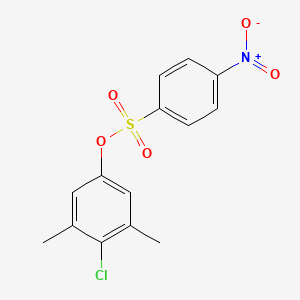

“N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide” is a complex organic compound that contains a bithiophene unit. Bithiophene is a type of organic compound that is colorless and often used in various fields of science and technology, ranging from organic chemistry and synthesis to material science, technology, medicine, and pharmaceutical science .

Synthesis Analysis

Bithiophene derivatives can be synthesized using various catalytic or high-pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination . For instance, 2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .Molecular Structure Analysis

The molecular structure of bithiophene-based compounds is typically planar, as shown by X-ray crystallography . The polymers showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below -5.20 eV .Chemical Reactions Analysis

Bithiophene derivatives can undergo various chemical reactions. For instance, new acetylene, butadiyne, isoxazole, 1,2,3-triazole, pyrrole, benzene, and fluoranthene derivatives with one, two, or six bithiophenyl moieties have been obtained .Physical And Chemical Properties Analysis

Bithiophene is a colorless solid, although commercial samples are often greenish . It has a molar mass of 166.26 g·mol−1, a density of 1.44 g/cm3, a melting point of 31.1 °C, and a boiling point of 260 °C .科学研究应用

- Scientific Field: Organic Electronics

- Application Summary : 2,2’-Bithiophene has been used in the synthesis of polymers for organic field-effect transistor applications .

- Methods of Application : 2,2’-Bithiophene and thieno [3,2- b ]thiophene were polymerized separately with bis (2,3-dialkylthienyl)benzo [1,2- b :4,5- b’ ]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .

- Results or Outcomes : The polymer containing 2,2’-bithiophene units (PBDTT-2T) displayed a hole mobility of 0.035 cm 2 V −1 s −1 and an on/off ratio of 10 5 and the polymer containing thieno [3,2- b ]thiophene units (PBDTT-TT) showed a hole mobility of 0.008 cm 2 V −1 s −1 and an on/off ratio of 10 5 in ambient conditions .

-

Scientific Field: Organic Synthesis

- Application Summary : 2,2’-Bithiophene is used as a precursor in the preparation of 5,5’-bis(trimethylstannyl)-2,2’-bithiophene .

- Methods of Application : This compound is used for the synthesis of small molecules and polymer semiconductors .

- Results or Outcomes : The synthesized products are used for organic field-effect transistor (OFETs), organic light-emitting diode (OLED), Plastic Light Emitting Diode (PLED) and Organic Photovoltaic (OPV) applications .

-

Scientific Field: Material Science

- Application Summary : 2,2’-Bithiophene can be polymerized to form poly(2,2’-Bithiophene) which can be electrodeposited on indium tin oxide (ITO) substrates for the fabrication of electrochromic devices .

- Methods of Application : The polymerization of 2,2’-Bithiophene forms a polymer that can be used in the formation of electrode material for the development of supercapacitors .

- Results or Outcomes : The resulting material can be used in the development of supercapacitors, providing a potential solution for energy storage .

-

Scientific Field: Organic Chemistry

- Application Summary : 2,2’-Bithiophene is used in various fields of science and technology, ranging from organic chemistry and synthesis to material science, technology, medicine and pharmaceutical science .

- Methods of Application : New catalytically or high pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination have been used for the synthesis of novel bithiophene derivatives .

- Results or Outcomes : New structures containing the bithiophene motifs are still being synthesized and the possibilities of their practical application intensively tested .

-

Scientific Field: Material Science

- Application Summary : 2,2’-Bithiophene can be polymerized to form poly(2,2’-Bithiophene) which can be electrodeposited on indium tin oxide (ITO) substrates for the fabrication of electrochromic devices .

- Methods of Application : The polymerization of 2,2’-Bithiophene forms a polymer that can be used in the formation of electrode material for the development of supercapacitors .

- Results or Outcomes : The resulting material can be used in the development of supercapacitors, providing a potential solution for energy storage .

安全和危害

未来方向

Bithiophene and its derivatives have been extensively applied as building blocks in conjugated polymers for organic field-effect transistor applications . They are also used in organic electronics, especially in polymer solar cells . Therefore, new structures containing bithiophene motifs are still being synthesized and the possibilities of their practical application are being intensively tested .

属性

IUPAC Name |

4-ethoxy-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S2/c1-2-23-14-7-5-13(6-8-14)19(22)20-12-15(21)16-9-10-18(25-16)17-4-3-11-24-17/h3-11,15,21H,2,12H2,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUPWWYOSJRAQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino]-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolan-3-yl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2384404.png)

![2-Ethyl-5-((4-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384405.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine](/img/structure/B2384417.png)

![5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2384418.png)